molecular formula C7H5Cl3 B1295339 3,5-Dichlorobenzyl chloride CAS No. 3290-06-0

3,5-Dichlorobenzyl chloride

Cat. No. B1295339
CAS RN: 3290-06-0
M. Wt: 195.5 g/mol
InChI Key: ZFLRKAMKGYNFPH-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzyl chloride is a chemical compound that is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the properties and reactivity of 3,5-dichlorobenzyl chloride. For instance, studies on 3-chlorobenzo[b]thiophene-2-carbonyl chloride and dichlorobenzamide derivatives offer information on the synthesis and molecular structure that could be relevant to understanding 3,5-dichlorobenzyl chloride .

Synthesis Analysis

The synthesis of related chlorinated aromatic compounds typically involves reactions with chlorinating agents such as thionyl chloride. For example, 3-chlorobenzo[b]thiophene-2-carbonyl chloride was synthesized from cinnamic acid and thionyl chloride . Similarly, dichlorobenzamide derivatives were prepared from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which in turn could be synthesized from 3,5-dichlorobenzonitrile . These methods suggest that 3,5-dichlorobenzyl chloride could be synthesized through chlorination reactions involving appropriate precursors and chlorinating agents.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized by X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was confirmed by X-ray structure determination and further characterized by NMR and mass spectrometry . The molecular structure and vibrational frequencies of related compounds have also been investigated using density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of 3,5-dichlorobenzyl chloride.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds can be influenced by the presence of electron-withdrawing chlorine substituents, which can affect the compound's electrophilic and nucleophilic properties. For example, the synthesis of dichlorobenzamide derivatives involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds . The presence of chlorine atoms can also impact the compound's potential for further chemical transformations, such as substitutions or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are determined by their molecular structure. For example, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride revealed weak CH…π interactions and Van der Waals forces dominating the packing structure . The vibrational frequencies and molecular electrostatic potential (MEP) of 1-3-dibromo-5-chlorobenzene were studied using DFT calculations, which can provide insights into the compound's reactivity and intermolecular interactions . These properties are crucial for understanding the behavior of 3,5-dichlorobenzyl chloride in various environments and its potential applications.

Scientific Research Applications

Synthesis of Dichlorobenzamide Derivatives

  • Scientific Field: Chemical Crystallography
  • Application Summary: 3,5-Dichlorobenzyl chloride is used in the synthesis of dichlorobenzamide derivatives . These derivatives are created by reacting 3,5-dichlorobenzyl chloride with arylamine compounds .
  • Methods of Application: The reaction occurs in N,N′-dimethylformamide solution at 60 °C . The resulting compounds are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
  • Results: The reaction yields a series of dichlorobenzamide derivatives . The structures of some of these compounds were established by X-ray crystallography .

Synthesis of Dichlorobenzonitriles

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,5-Dichlorobenzyl chloride is used in the synthesis of dichlorobenzonitriles .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The reaction yields dichlorobenzonitriles .

Synthesis of Multi-chlorobenzonitriles

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,5-Dichlorobenzyl chloride is used in the synthesis of multi-chlorobenzonitriles . These compounds are important organic intermediates with a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and so on .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The reaction yields multi-chlorobenzonitriles .

Proteomics Research

  • Scientific Field: Proteomics
  • Application Summary: 3,5-Dichlorobenzyl chloride is used in proteomics research .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results are not detailed in the source .

Synthesis of Isothiazole Carboxamides

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,5-Dichlorobenzyl chloride is used in the synthesis of isothiazole carboxamides . These compounds are created by reacting isothiazole-5-carboxylic acid derivatives with thionyl chloride to give carboxylic chloride, which then reacts with a series of arylamines .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The reaction yields isothiazole carboxamides .

Biological Potential of Indole Derivatives

  • Scientific Field: Pharmacology
  • Application Summary: 3,5-Dichlorobenzyl chloride is used in the synthesis of indole derivatives . These derivatives have shown clinical and biological applications, and have been found in many important synthetic drug molecules .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results are not detailed in the source .

Safety And Hazards

3,5-Dichlorobenzyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

1,3-dichloro-5-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRKAMKGYNFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954554
Record name 1,3-Dichloro-5-(chloromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzyl chloride

CAS RN

3290-06-0
Record name 3,5-Dichlorobenzyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-5-(chloromethyl)benzene
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Record name Benzene, 1,3-dichloro-5-(chloromethyl)-
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Record name 3,5-DICHLOROBENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-dichlorobenzyl alcohol (Aldrich, 25 g) , thionyl chloride (100 ml) and DMF (0.5 ml) was stirred and refluxed for 4 hours. After cooling the mixture was concentrated in vacuo, the residue was taken up in ether, washed with saturated aqueous NaHCO3 and brine, dried (MgSO4) and concentrated in vacuo to give 3,5-dichlorobenzyl chloride as a light yellow solid, which was used without further purification, 28 g, mp. 32°-36° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 12.5 g of thionyl chloride in 20 ml of chloroform is added dropwise, at RT, to a solution of 14.5 g of 3,5-dichlorobenzyl alcohol in 150 ml of chloroform, followed by heating at 40-50° C. for 8 hours and stirring at RT overnight. The mixture is concentrated under vacuum to give 16 g of the expected product, which is used without further processing.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, a stirred solution of 25.0 grams (0.141 mole) of 3,5-dichlorophenylmethanol and 11.4 mL (0.141 mole) of pyridine in 200 mL of chloroform was cooled to 5° C., and 15.9 mL (0.218 mole) of thionyl chloride was added dropwise during a 10 minute period. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for about 18 hours. After this time, the reaction mixture was poured into 300 mL of water, and the mixture was extracted with 600 mL of diethyl ether. The ether solution was washed with 70 mL of an aqueous 6N hydrochloric acid solution, and then it was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure, yielding 25.6 grams of 3,5-dichlorophenylmethyl chloride, bp 95°-100° C./0.1 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
37
Citations
ER Sørensen, NR El‐Brollosy… - … der Pharmazie: An …, 2005 - Wiley Online Library
The HIV‐1 inhibitors described in this paper is closely related to 6‐(3,5‐dimethylbenzyl)‐1‐(ethoxy methyl)‐5‐isopropyluracil (GCA‐186) an anti‐HIV‐1 drug that is highly active against …
Number of citations: 17 onlinelibrary.wiley.com
CA Buehler, RL BROWN, JM HOLBERT… - The Journal of …, 1941 - ACS Publications
Apparently since I and II are known and IV may be obtained via II or III, they concluded that III was 3, 3'-dichloro-4, 4'-dihydroxydiphenylmethane. Although the isolation of crystalline …
Number of citations: 21 pubs.acs.org
T Schaefer, LJ Kruczynski… - Canadian Journal of …, 1976 - cdnsciencepub.com
The long-range spin–spin coupling constants over six bonds between side-chain and ring protons in benzyl chloride derivatives are combined with solutions to the hindered rotor …
Number of citations: 25 cdnsciencepub.com
A Rosowsky, J Battaglia, KKN Chen… - The Journal of Organic …, 1968 - ACS Publications
Methods of synthesis of 2-tetralone and its sub-stituted analogs have been reviewed recently. 5 The approach favored by most workers during the past 25 years has involved reduction …
Number of citations: 31 pubs.acs.org
WE Truce, B VanGemert, WW Brand - The Journal of Organic …, 1978 - ACS Publications
Two mesityl thienyl sulfones (5-mesitylsulfonyl-2-methylthiophene and 2-mesitylsulfonylthiophene) undergo the Truce-Smiles rearrangement. However, the thienyl unit (in contrast to the …
Number of citations: 17 pubs.acs.org
T Schaefer, WP Niemczura, R Sebastian… - Canadian Journal of …, 1980 - cdnsciencepub.com
The coupling over seven bonds between 19 F nuclei and protons in p-methylbenzyl fluoride and a series of ring-substituted derivatives is used to estimate the value for a conformation …
Number of citations: 12 cdnsciencepub.com
WE Truce, WW Brand - The Journal of Organic Chemistry, 1970 - ACS Publications
Mesityl 1-naphthyl sulfone was shown to rearrange to 2-(l'-naphthyImethyl)-4, 6-dimethylbenzenesulfinic acid by treatment with w-butyllithium in ether, or to the2-naphthylmethyl isomer …
Number of citations: 18 pubs.acs.org
WE Truce, CR Robbins, EM Kreider - Journal of the American …, 1966 - ACS Publications
Treatment of mesityl 1-naphthyl sulfone and mesityl 2-naphthyl sulfone with potassium-butoxide in dimethyl sulfoxide induces rearrangement to 2-(2'-naphthylmethyl)-4, 6-…
Number of citations: 34 pubs.acs.org
FN Jones - The Journal of Organic Chemistry, 1968 - ACS Publications
RSCHj+ B••• C02 (3) strong solvent effect and with the fact that the rates apparently parallel the ease of nucleophilic substitution at R'. This mechanism suggests that the nature of group …
Number of citations: 13 pubs.acs.org
D Macciantelli, G Seconi, C Eaborn - Journal of the Chemical Society …, 1978 - pubs.rsc.org
Product isotope effects (pie), given by the product ratio RH : RD obtained in 1 : 1 MeOH–MeOD, have been determined for cleavages of some substituted benzyltrimethylsilanes by …
Number of citations: 22 pubs.rsc.org

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